molecular formula C19H19FO4 B1673480 Flurbiprofen axetil CAS No. 91503-79-6

Flurbiprofen axetil

Numéro de catalogue B1673480
Numéro CAS: 91503-79-6
Poids moléculaire: 330.3 g/mol
Clé InChI: ALIVXCSEERJYHU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Flurbiprofen axetil is a non-selective cyclooxygenase (COX) inhibitor with anti-inflammatory effects . It is primarily used as a pre-operative anti-miotic in an ophthalmic solution and orally for arthritis or dental pain . It is a member of the phenylalkanoic acid derivative family of nonsteroidal anti-inflammatory drugs (NSAIDs) .


Synthesis Analysis

The synthesis of Flurbiprofen axetil involves several steps. A key step involves the reaction of compound 4 with 2 bromopropionic acid sodium under heating conditions . The reaction solution is then cooled and washed to obtain the product .


Molecular Structure Analysis

Flurbiprofen axetil has a molecular formula of C19H19FO4 and an average mass of 330.350 Da . The structure includes a carboxyl group of Flurbiprofen and the secondary amine of Lidocaine .


Chemical Reactions Analysis

Flurbiprofen axetil’s chemical reactions involve interactions between the carboxyl group of Flurbiprofen and the secondary amine of Lidocaine . The interaction between the aromatic rings of Flurbiprofen and Lidocaine also contributes to the molecular complex formation .


Physical And Chemical Properties Analysis

Flurbiprofen axetil has a density of 1.2±0.1 g/cm3, a boiling point of 424.3±40.0 °C at 760 mmHg, and a flash point of 203.0±22.2 °C . It also has a molar refractivity of 87.1±0.3 cm3 and a polar surface area of 53 Å2 .

Applications De Recherche Scientifique

1. Transdermal Absorption for Chronic Pain Relief Flurbiprofen axetil has been studied for its potential in transdermal absorption. A study aimed to develop a transdermal system containing an amorphous complex of flurbiprofen and lidocaine for alleviating chronic pain . The solubility of flurbiprofen from the complex was about 100 times greater than flurbiprofen alone, and the skin permeation flux of flurbiprofen from the complex was 3.8 times higher than flurbiprofen alone .

Risk of Haemorrhagic Events

A systematic review was conducted to identify the risk of haemorrhagic events with flurbiprofen 8.75 mg dose . The review found limited evidence on the risk of haemorrhagic events with flurbiprofen when used at a dose of 8.75 mg .

3. Myocardial Ischemia and Hypoxia Reperfusion Injury Flurbiprofen axetil has been reported to relieve the myocardial ischemia and hypoxia reperfusion injury . The exact mechanism of how flurbiprofen axetil relieves these conditions is still under discussion .

4. Postoperative Analgesia in Upper Abdominal Surgery Flurbiprofen axetil has been used for postoperative analgesia in upper abdominal surgery . The exact efficacy and safety of flurbiprofen axetil in this application are still being studied .

Preemptive Analgesia for Surgery

Flurbiprofen axetil has been studied for its efficacy and safety as a preemptive analgesic for surgery . The details of this application are still under investigation .

Physicochemical Properties

The physicochemical properties of flurbiprofen axetil have been extensively studied. Researchers have been studying molecular complexes to improve the physicochemical characteristics of drugs . Amorphous drug formulations that exploit drug–drug interactions have been intensively studied .

Mécanisme D'action

Target of Action

Flurbiprofen axetil, a prodrug of flurbiprofen, primarily targets the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

Mode of Action

Flurbiprofen axetil exerts its therapeutic effects by reversibly inhibiting COX-1 and COX-2 enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandin G2 (PGG2) and PGG2 to prostaglandin H2 (PGH2) in the prostaglandin synthesis pathway . As a result, the production of prostaglandins is reduced, leading to alleviation of inflammation, pain, and fever.

Biochemical Pathways

The primary biochemical pathway affected by flurbiprofen axetil is the arachidonic acid metabolism . By inhibiting the COX enzymes, flurbiprofen axetil disrupts the conversion of arachidonic acid into prostaglandins. This disruption leads to a decrease in prostaglandin levels, thereby reducing inflammation, pain, and fever.

Pharmacokinetics

Flurbiprofen axetil is rapidly metabolized to the active metabolite flurbiprofen by carboxylesterase in plasma after intravenous injection . The pharmacokinetics of flurbiprofen are influenced by factors such as CYP2C9 genotypes, dose regimens, and age groups . The drug is highly bound to plasma albumin and is extensively metabolized via hydroxylation by CYP2C9 and glucuronidation by UDP-glucuronosyltransferase .

Result of Action

The primary result of flurbiprofen axetil’s action is the reduction of inflammation, pain, and fever. It has been shown to effectively decrease postoperative pain and reduce opioid requirements . In a study, flurbiprofen axetil pretreatment was found to protect H9c2 cells from injury through reducing apoptosis, inflammation, and oxidative stress .

Action Environment

The action of flurbiprofen axetil can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the patient’s genetic makeup, specifically the CYP2C9 genotype . Additionally, the drug’s action may be influenced by the patient’s age, body weight, and height

Safety and Hazards

Flurbiprofen axetil is toxic if swallowed and in contact with skin . It may cause an allergic skin reaction and is suspected of damaging fertility or the unborn child . It can also cause damage to organs (cardiovascular system, gastrointestinal tract) through prolonged or repeated exposure .

Orientations Futures

Flurbiprofen axetil is currently under investigation in clinical trials for its effect on preventing hyperalgesia induced by Remifentanil in patients . This suggests that there is ongoing research into new uses and potential benefits of this drug.

Propriétés

IUPAC Name

1-acetyloxyethyl 2-(3-fluoro-4-phenylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FO4/c1-12(19(22)24-14(3)23-13(2)21)16-9-10-17(18(20)11-16)15-7-5-4-6-8-15/h4-12,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIVXCSEERJYHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC(C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048600
Record name Flurbiprofen axetil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flurbiprofen axetil

CAS RN

91503-79-6
Record name Flurbiprofen axetil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91503-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flurbiprofen axetil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091503796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flurbiprofen axetil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14938
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Flurbiprofen axetil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Flurbiprofen Axetil (mixture of diastereoisomers)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLURBIPROFEN AXETIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0OU31PUI5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flurbiprofen axetil
Reactant of Route 2
Reactant of Route 2
Flurbiprofen axetil
Reactant of Route 3
Reactant of Route 3
Flurbiprofen axetil
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Flurbiprofen axetil
Reactant of Route 5
Flurbiprofen axetil
Reactant of Route 6
Reactant of Route 6
Flurbiprofen axetil

Q & A

Q1: How does flurbiprofen axetil exert its analgesic effect?

A1: Flurbiprofen axetil is a prodrug that is rapidly hydrolyzed to flurbiprofen in the body [, , ]. Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) that acts by inhibiting the cyclooxygenase (COX) enzymes, primarily COX-2 [, , , , ]. COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are mediators of pain and inflammation [, , , ]. By inhibiting COX-2, flurbiprofen reduces the production of prostaglandins, thereby alleviating pain and inflammation.

Q2: What are the downstream effects of COX-2 inhibition by flurbiprofen?

A2: Inhibition of COX-2 by flurbiprofen leads to a decrease in the production of various prostaglandins, including prostaglandin E2 (PGE2) []. PGE2 is known to sensitize nerve endings, making them more responsive to pain signals. By reducing PGE2 levels, flurbiprofen decreases pain perception and inflammation.

Q3: How is flurbiprofen axetil absorbed and distributed in the body?

A3: Flurbiprofen axetil is rapidly absorbed following oral administration and is hydrolyzed to flurbiprofen during absorption []. Flurbiprofen is highly protein-bound and is widely distributed throughout the body.

Q4: How is flurbiprofen metabolized and eliminated?

A4: Flurbiprofen is primarily metabolized in the liver by conjugation with glucuronic acid, forming inactive metabolites. These metabolites are then excreted in the urine [].

Q5: What are the clinical applications of flurbiprofen axetil?

A5: Flurbiprofen axetil is commonly used for the management of pain and inflammation associated with various conditions, including postoperative pain, dental pain, and dysmenorrhea [, , ]. It has also been investigated for its potential in managing pain associated with bone cancer [] and in preemptive analgesia [, , ].

Q6: Are there any studies investigating the combination of flurbiprofen axetil with other analgesics?

A6: Yes, several studies have investigated the combination of flurbiprofen axetil with other analgesics, such as fentanyl, dezocine, and sufentanil [, , , , , ]. These studies suggest that combining flurbiprofen axetil with other analgesics may provide enhanced pain relief and potentially reduce the required doses of individual drugs, leading to a lower incidence of side effects.

Q7: What is the role of flurbiprofen axetil in preemptive analgesia?

A7: Preemptive analgesia aims to prevent the establishment of pain pathways by administering analgesics before the onset of painful stimuli. Flurbiprofen axetil, due to its COX-2 inhibitory properties, has been explored for its potential in preemptive analgesia in various surgical procedures [, , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.